Ethyl 4-(2-fluorophenyl)piperazine-1-carboxylate
Description
Ethyl 4-(2-fluorophenyl)piperazine-1-carboxylate is a piperazine derivative featuring a 2-fluorophenyl substituent at the 4-position of the piperazine ring and an ethyl carboxylate group at the 1-position. This compound is synthesized via nucleophilic substitution reactions, as demonstrated in its use as a precursor for pyridazinone derivatives. For example, reacting 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone with ethyl bromoacetate in acetone in the presence of potassium carbonate yields the target compound . Characterization methods include $ ^1H $-NMR and $ ^{13}C $-NMR spectroscopy, which confirm the structure through signals corresponding to the ethyl ester (δ ~1.2–1.4 ppm for CH$ _3 $, δ ~4.1–4.3 ppm for CH$ _2 $) and fluorophenyl groups (δ ~6.5–7.5 ppm for aromatic protons) .
Properties
IUPAC Name |
ethyl 4-(2-fluorophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2/c1-2-18-13(17)16-9-7-15(8-10-16)12-6-4-3-5-11(12)14/h3-6H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDWXPSNWHESCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-fluorophenyl)piperazine-1-carboxylate typically involves the reaction of 2-fluoroaniline with ethyl chloroformate in the presence of a base such as triethylamine . The reaction proceeds through the formation of an intermediate, which is then cyclized to form the piperazine ring . The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-fluorophenyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amines .
Scientific Research Applications
Ethyl 4-(2-fluorophenyl)piperazine-1-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4-(2-fluorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Insights :
- Electron-Withdrawing vs. Electron-Donating Groups : The 2-fluorophenyl group in this compound provides electron-withdrawing effects, enhancing stability and receptor-binding specificity compared to methoxy-substituted analogs (e.g., ).
- Ester Stability : Ethyl esters (as in the target compound) exhibit better hydrolytic stability than tert-butyl esters (e.g., ), making them more suitable for oral drug development.
Key Insights :
- The 2-fluorophenyl group in the target compound is a critical pharmacophore for antitubercular derivatives, as seen in pyridazinone hybrids . However, hydroxylated analogs (e.g., ) show superior M. tuberculosis inhibition, suggesting that polar groups enhance bioavailability.
Physicochemical Properties
Key Insights :
- Fluorine substitution reduces LogP and improves solubility compared to non-fluorinated analogs (e.g., ).
- The ethyl carboxylate group balances lipophilicity and stability, making the compound a versatile scaffold for further derivatization.
Biological Activity
Ethyl 4-(2-fluorophenyl)piperazine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a piperazine ring substituted with an ethyl ester and a fluorinated phenyl group. Its molecular formula is , with a molecular weight of approximately 238.25 g/mol. The presence of the fluorine atom enhances lipophilicity and may influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. It has been shown to modulate neurotransmitter systems, particularly those involving serotonin and dopamine, which are crucial in mood regulation and neuroprotection.
Key Mechanisms:
- Serotonin Receptor Modulation: The compound exhibits affinity for serotonin receptors, potentially leading to antidepressant effects.
- Neuroprotective Effects: Studies indicate that it may inhibit nitric oxide production and reduce inflammation in microglial cells, suggesting potential utility in neurodegenerative diseases.
- Anticancer Activity: Preliminary studies have shown that it can induce apoptosis in cancer cells, likely through the activation of caspase pathways .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
Case Studies and Research Findings
-
Neuroprotective Properties:
A study investigated the effects of this compound on microglial cells. The results demonstrated significant inhibition of pro-inflammatory cytokines, indicating its potential as a therapeutic agent for neuroinflammatory conditions. -
Anticancer Activity:
In vitro studies have shown that this compound can effectively induce apoptosis in several cancer cell lines, including breast and lung cancer models. The mechanism appears to involve the activation of the intrinsic apoptotic pathway, leading to increased caspase-3 activity . -
Structure-Activity Relationship (SAR):
Research into SAR has revealed that modifications to the piperazine ring can enhance biological activity. For example, substituting different functional groups on the phenyl ring has been shown to alter receptor binding affinity and improve pharmacological profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
